molecular formula C13H14N4O B1463685 N-benzyl-6-hydrazinylpyridine-3-carboxamide CAS No. 1284017-83-9

N-benzyl-6-hydrazinylpyridine-3-carboxamide

Cat. No. B1463685
M. Wt: 242.28 g/mol
InChI Key: SJVHOEXUUAOBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-6-hydrazinylpyridine-3-carboxamide” is a chemical compound with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol. It is related to the compound “6-hydrazinylpyridine-3-carboxamide” which has a molecular weight of 152.16 .


Physical And Chemical Properties Analysis

“N-benzyl-6-hydrazinylpyridine-3-carboxamide” is a powder at room temperature . More specific physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Antimycobacterial and Antibacterial Agents

Research on alkylamino derivatives of N-benzylpyrazine-2-carboxamide, a structurally similar compound to N-benzyl-6-hydrazinylpyridine-3-carboxamide, has shown promising antimycobacterial and antibacterial activities. These derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis and other mycobacterial strains, including drug-resistant strains. The most active derivatives exhibited significant activity against M. tuberculosis H37Rv, surpassing the reference compound pyrazinamide. Some compounds also demonstrated activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and influenza virus, highlighting their potential as antimicrobial agents (Servusová-Vaňásková et al., 2015).

Antitumor Activity

Another study focused on synthesizing and evaluating the antitumor activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds were found to possess moderate to significant radical scavenging activity, indicating their potential as antitumor agents. The study underscores the importance of the pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety in enhancing the biological activity of these compounds, suggesting that derivatives of N-benzyl-6-hydrazinylpyridine-3-carboxamide could also exhibit antitumor properties (Ahmad et al., 2012).

Cholinesterase Inhibitory Activity

In the realm of neurodegenerative disease research, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and showed potent butyrylcholinesterase inhibitory activity. This activity is crucial for developing treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a significant role in managing symptoms. The compounds displayed IC50 values in the range of 0.054-2.7 µM, along with good inhibitory effects on Aβ self-aggregation, which is pivotal in Alzheimer's disease pathology (Abedinifar et al., 2018).

properties

IUPAC Name

N-benzyl-6-hydrazinylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-17-12-7-6-11(9-15-12)13(18)16-8-10-4-2-1-3-5-10/h1-7,9H,8,14H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVHOEXUUAOBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-hydrazinylpyridine-3-carboxamide

Synthesis routes and methods I

Procedure details

Combined hydrazine (1.67 mL, 53.3 mmol) and a solution of N-benzyl-6-chloronicotinamide (2.19 g, 8.88 mmol) in ethanol (70 mL) and heated overnight at 100° C. The reaction mixture was then cooled and evaporated to give a solid. The solid was collected by filtration, washed with 70 mL water, and recrystallized from hot ethanol to give the title compound (1.32 g, 61%) as an off-white solid. MS m/z [M+H]+ 243.2.
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

Combined N-benzyl-6-chloronicotinamide (13 g, 52.8 mmol) and ethanol (60 mL) then added hydrazine hydrate (85%, 30 mL) drop wise at room temperature. After the addition, the solution was heated to reflux overnight. The reaction mixture was then concentrated to remove ethanol and a solid was obtained. The solid was collected by filtration, washed with EtOAc (3×20 mL), and dried under reduced pressure to give the title compound (10 g, 78%) as an off-yellow solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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